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molecular formula C11H18N4 B1679882 1,4,7,10-Tetraaza-2,6-pyridinophane CAS No. 78668-34-5

1,4,7,10-Tetraaza-2,6-pyridinophane

Cat. No. B1679882
M. Wt: 206.29 g/mol
InChI Key: LNMUPMQUMCDOKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05428139

Procedure details

A solution of HBr and AcOH was prepared by mixing 48% HBr and glacial AcOH in a 64.35 ratio. To 112 mL of the HBr/AcOH mixture was added 5.5 g (8.2 mmol) of 3,6,9-tris(p-tolylsulfonyl)-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene (prepared by the procedure of Example B) and the reaction mixture was heated at mild reflux with constant stirring for 72 hrs. The reaction mixture was then cooled to room temperature and concentrated to approximately 1/10 of the original volume. The remaining solution was stirred vigorously and 15-20 mL of diethyl ether was added. An off-white solid formed which was filtered, washed with diethyl ether, and dried in vacuo. The dry tetrahydrobromide salt was then dissolved in 10 mL of water, adjusted to pH 9.5 with NaOH (50% w/w) and continuously extracted with chloroform for 4 hrs. After drying over anhydrous sodium sulfate, the chloroform was evaporated to give a light-tan oil which gradually crystallized upon standing at room temperature to yield 1.2 g (71%) of the title product, mp 86°-88° C. and further characterized by:
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
112 mL
Type
reactant
Reaction Step Three
Name
3,6,9-tris(p-tolylsulfonyl)-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene
Quantity
5.5 g
Type
reactant
Reaction Step Three
Name
Yield
71%

Identifiers

REACTION_CXSMILES
[BrH:1].Br.CC(O)=O.C1(C)C=CC(S([N:16]2[CH2:29][CH2:28][N:27](S(C3C=CC(C)=CC=3)(=O)=O)[CH2:26][CH2:25][N:24](S(C3C=CC(C)=CC=3)(=O)=O)[CH2:23][C:22]3[N:50]=[C:18]([CH:19]=[CH:20][CH:21]=3)[CH2:17]2)(=O)=O)=CC=1>CC(O)=O>[BrH:1].[C:18]12[CH:19]=[CH:20][CH:21]=[C:22]([N:50]=1)[CH2:23][NH:24][CH2:25][CH2:26][NH:27][CH2:28][CH2:29][NH:16][CH2:17]2 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O
Step Three
Name
Quantity
112 mL
Type
reactant
Smiles
Br.CC(=O)O
Name
3,6,9-tris(p-tolylsulfonyl)-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene
Quantity
5.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N1CC=2C=CC=C(CN(CCN(CC1)S(=O)(=O)C1=CC=C(C=C1)C)S(=O)(=O)C1=CC=C(C=C1)C)N2)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with constant stirring for 72 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by the procedure of Example B) and the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at mild reflux
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to approximately 1/10 of the original volume
STIRRING
Type
STIRRING
Details
The remaining solution was stirred vigorously
ADDITION
Type
ADDITION
Details
15-20 mL of diethyl ether was added
CUSTOM
Type
CUSTOM
Details
An off-white solid formed which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The dry tetrahydrobromide salt was then dissolved in 10 mL of water
EXTRACTION
Type
EXTRACTION
Details
continuously extracted with chloroform for 4 hrs
Duration
4 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the chloroform was evaporated
CUSTOM
Type
CUSTOM
Details
to give a light-tan oil which
CUSTOM
Type
CUSTOM
Details
gradually crystallized
CUSTOM
Type
CUSTOM
Details
upon standing at room temperature

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
Br
Name
Type
product
Smiles
C1=2CNCCNCCNCC(=CC=C1)N2
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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